![molecular formula C18H17N3O3 B2819969 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide CAS No. 897617-35-5](/img/structure/B2819969.png)
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide
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Overview
Description
“N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .
Synthesis Analysis
The synthesis of this compound can be achieved through a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This reaction can be executed in gram scale and highlights broad functional group tolerance . The reaction proceeds under mild conditions and yields diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold . The compound has a molecular weight of 299.348 Da and a monoisotopic mass of 299.072845 Da .Chemical Reactions Analysis
The compound undergoes a metal-free C-3 chalcogenation reaction . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Scientific Research Applications
- The compound’s structure suggests potential antiviral properties. Researchers have investigated its effects against viruses such as HIV . Further studies could explore its mechanism of action and efficacy against other viral strains.
Antiviral Activity
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. For instance, compounds with similar structures have been studied for their anti-HIV-1 activity . Additionally, the development of an efficient and practical method for transition-metal-free C–S/Se bond forming reactions using thiols/diselenide as the sulfenylation/selenation reagent is an attractive and synthetically desirable future direction .
properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-5-4-10-21-16(11)19-12(2)15(18(21)23)20-17(22)13-6-8-14(24-3)9-7-13/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZDRVCYCTCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide |
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